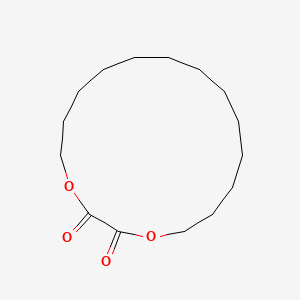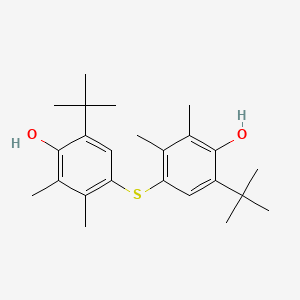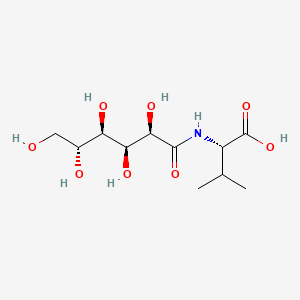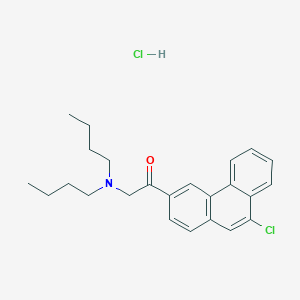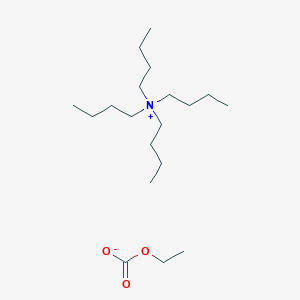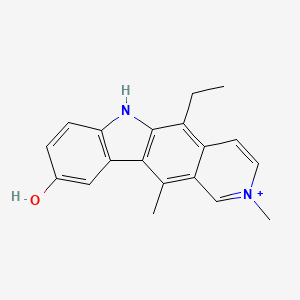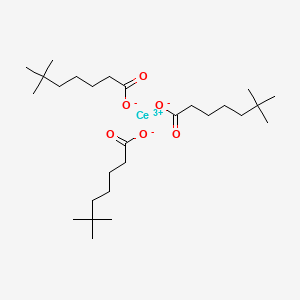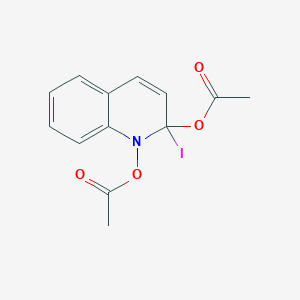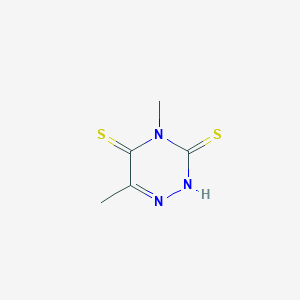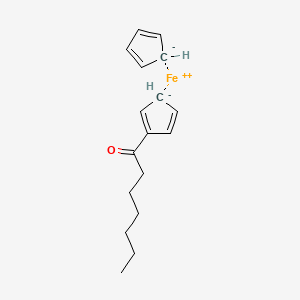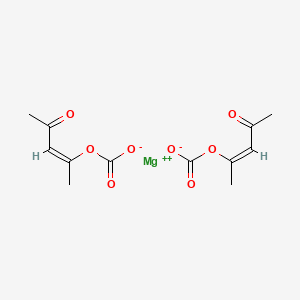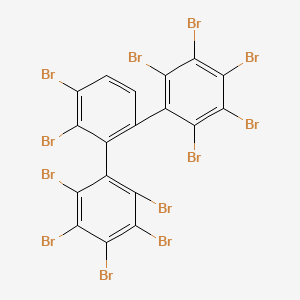
Dodecabromoterphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecabromoterphenyl is a brominated flame retardant with the chemical formula C18H2Br12 and a molecular weight of 1177.05648 g/mol . It is known for its high bromine content, which makes it highly effective in preventing the spread of fire. This compound is used in various applications, including electronics, textiles, and construction materials, to enhance fire resistance.
準備方法
Synthetic Routes and Reaction Conditions
Dodecabromoterphenyl is typically synthesized through the bromination of terphenyl. The process involves the reaction of terphenyl with bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions. The reaction is carried out in a solvent like carbon tetrachloride or chloroform, and the temperature is maintained between 50-100°C to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and bromine concentration. The product is then purified through crystallization or distillation to obtain high-purity this compound .
化学反応の分析
Types of Reactions
Dodecabromoterphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: Where bromine atoms can be replaced by other functional groups.
Reduction Reactions: Where bromine atoms are removed, leading to the formation of less brominated derivatives.
Oxidation Reactions: Though less common, these can lead to the formation of brominated phenols.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines under basic conditions.
Reduction Reactions: Often use reducing agents like zinc dust or sodium borohydride in solvents such as ethanol or methanol.
Oxidation Reactions: May involve oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Major Products Formed
Substitution Reactions: Can yield various brominated derivatives depending on the nucleophile used.
Reduction Reactions: Produce less brominated terphenyls.
Oxidation Reactions: Lead to the formation of brominated phenols and quinones.
科学的研究の応用
Dodecabromoterphenyl has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems due to its high bromine content.
作用機序
The flame-retardant properties of dodecabromoterphenyl are primarily due to its high bromine content. When exposed to heat, it releases bromine radicals that interfere with the combustion process by capturing free radicals, thus slowing down or stopping the spread of fire. This mechanism involves the disruption of the radical chain reactions that sustain combustion .
類似化合物との比較
Similar Compounds
- Hexabromocyclododecane (HBCD)
- Decabromodiphenyl ether (DecaBDE)
- Tetrabromobisphenol A (TBBPA)
Comparison
- Hexabromocyclododecane (HBCD) : HBCD is another brominated flame retardant but has a lower bromine content compared to dodecabromoterphenyl, making it less effective in some applications.
- Decabromodiphenyl ether (DecaBDE) : DecaBDE has a similar bromine content but differs in its chemical structure, leading to different physical and chemical properties.
- Tetrabromobisphenol A (TBBPA) : TBBPA is widely used in electronics but has a lower bromine content and different environmental and health impacts compared to this compound .
This compound stands out due to its high bromine content and effectiveness as a flame retardant, making it a preferred choice in applications requiring high fire resistance.
特性
CAS番号 |
79596-31-9 |
|---|---|
分子式 |
C18H2Br12 |
分子量 |
1177.1 g/mol |
IUPAC名 |
1,2,3,4,5-pentabromo-6-[2,3-dibromo-6-(2,3,4,5,6-pentabromophenyl)phenyl]benzene |
InChI |
InChI=1S/C18H2Br12/c19-4-2-1-3(6-9(21)13(25)17(29)14(26)10(6)22)5(8(4)20)7-11(23)15(27)18(30)16(28)12(7)24/h1-2H |
InChIキー |
KCRQNWFXVRCJKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)C3=C(C(=C(C(=C3Br)Br)Br)Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


